4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro and fluoromethyl group in the compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- typically involves the reaction of 3-chloro-o-toluidine with appropriate reagents to introduce the quinazolinone core and the fluoromethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-o-tolyl)-2-methyl-4(3H)-quinazolinone
- 2-chloro-3-(3-chloro-o-tolyl)propionitrile
Uniqueness
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is unique due to the presence of the fluoromethyl group, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
49700-31-4 |
---|---|
Molecular Formula |
C16H12ClFN2O |
Molecular Weight |
302.73 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-12(17)6-4-8-14(10)20-15(9-18)19-13-7-3-2-5-11(13)16(20)21/h2-8H,9H2,1H3 |
InChI Key |
WVXKNJCOURJHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NC3=CC=CC=C3C2=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.